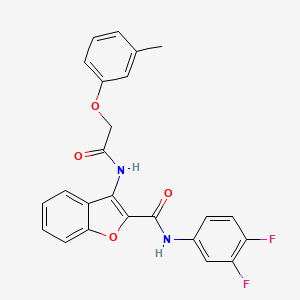

N-(3,4-difluorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-3-[[2-(3-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F2N2O4/c1-14-5-4-6-16(11-14)31-13-21(29)28-22-17-7-2-3-8-20(17)32-23(22)24(30)27-15-9-10-18(25)19(26)12-15/h2-12H,13H2,1H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZAWUZIGHHVRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-difluorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core, which is a known scaffold for various bioactive molecules. The presence of the 3,4-difluorophenyl group and the m-tolyloxy acetamido substitution contributes to its unique properties. The molecular formula can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₂N₂O₃ |

| Molecular Weight | 348.35 g/mol |

| CAS Number | [Not available] |

Biological Activities

-

Anticonvulsant Activity

Recent studies have shown that compounds with similar structures exhibit significant anticonvulsant properties. For instance, derivatives of benzofuran have been reported to effectively inhibit seizures in animal models, suggesting that this compound may also possess such activity. In particular, structure-activity relationship (SAR) studies indicate that modifications at the benzofuran moiety can enhance anticonvulsant efficacy . -

Inhibition of Enzymatic Activity

Compounds with a benzofuran backbone have been evaluated for their ability to inhibit various enzymes involved in disease processes. For example, benzofuran derivatives have shown promise as inhibitors of Sortase A, an enzyme critical for bacterial virulence. The inhibitory activity of these compounds is often assessed through IC50 values in comparison to known inhibitors . -

Antiviral Activity

Benzofuran derivatives have been explored as potential inhibitors of viral enzymes such as Hepatitis C virus (HCV) NS5B polymerase. Molecular docking studies indicate that certain benzofuran compounds exhibit strong binding affinities to the active site of this enzyme, suggesting potential therapeutic applications against HCV .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Anticonvulsant Studies : A series of N-benzyl 2-acetamido-3-methoxypropionamides were tested for their anticonvulsant activity in animal models, showing promising results with ED50 values lower than those of established drugs like phenobarbital .

- Molecular Docking Analysis : Research employing molecular docking techniques has demonstrated that benzofuran-based compounds can effectively interact with target enzymes, indicating their potential as drug candidates against various diseases .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the benzofuran core influence biological activity:

- Substituent Effects : Electron-withdrawing groups at specific positions on the aromatic rings generally enhance activity, while electron-donating groups tend to reduce it. This trend has been observed in both anticonvulsant and antimicrobial activities .

- Functional Group Variability : The presence of different functional groups (e.g., acetamido, tolyloxy) significantly impacts the compound's pharmacological profile, allowing for tailored therapeutic applications based on desired activity profiles.

Scientific Research Applications

The compound N-(3,4-difluorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide is a synthetic organic molecule that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, synthesis, and potential therapeutic benefits, supported by relevant data and case studies.

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Benzofuran Core | Provides a stable aromatic framework |

| Acetamido Group | Enhances solubility and biological activity |

| 3,4-Difluorophenyl Moiety | Increases lipophilicity and potential activity |

Anticonvulsant Activity

Recent studies have indicated that derivatives of acetamido compounds exhibit significant anticonvulsant properties. The structure-activity relationship (SAR) of similar compounds suggests that modifications can lead to enhanced efficacy against seizure models. For instance, the incorporation of electron-withdrawing groups has been shown to improve anticonvulsant activity significantly .

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest potential applications in oncology. Preliminary investigations into structurally related compounds have demonstrated promising results in inhibiting the growth of various cancer cell lines, including leukemia and CNS cancers. The mechanism of action typically involves the modulation of cellular signaling pathways associated with tumor growth .

Neuroprotective Effects

Given its potential to modulate sodium channels, this compound may also exhibit neuroprotective effects. Compounds that influence sodium channel dynamics are crucial in treating neurological disorders characterized by hyperexcitability. Research indicates that certain derivatives can transition sodium channels to a slow-inactivated state, thereby reducing excitatory neurotransmission .

Synthesis and Development

The synthesis of this compound involves multi-step procedures that typically include:

- Formation of the Benzofuran Core : This is often achieved through cyclization reactions involving phenolic precursors.

- Introduction of the Acetamido Group : This step may involve acylation reactions where acetic anhydride or acetyl chloride is used.

- Fluorination : The introduction of fluorine atoms can be accomplished via electrophilic fluorination methods or through the use of fluorinating agents.

Table 2: Synthesis Steps Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1. Benzofuran Formation | Cyclization | Phenolic precursors |

| 2. Acetamido Introduction | Acylation | Acetic anhydride |

| 3. Fluorination | Electrophilic Fluorination | Fluorinating agents |

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of compounds similar to this compound:

- Anticonvulsant Efficacy : A study reported that specific derivatives exhibited protective indices comparable to established antiseizure medications when tested in animal models .

- Anticancer Activity : Research demonstrated that certain analogs inhibited cell proliferation across multiple cancer types, suggesting a broad spectrum of anticancer activity .

- Neuroprotective Mechanisms : Investigations into sodium channel modulation revealed that select compounds significantly reduced neuronal excitability in vitro, supporting their potential use in treating epilepsy and other neurological disorders .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3,4-difluorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis of benzofuran carboxamide derivatives typically involves multi-step coupling reactions. For example, analogous compounds are synthesized via:

- Amide bond formation : Reacting benzofuran-2-carboxylic acid derivatives with amines (e.g., 3,4-difluoroaniline) using coupling agents like EDCI/HOBt in anhydrous DMF .

- Etherification : Introducing the m-tolyloxy group via nucleophilic substitution, employing K₂CO₃ as a base in polar aprotic solvents (e.g., acetonitrile) under reflux .

Optimization : - Solvent selection : DMF or THF enhances solubility of aromatic intermediates.

- Catalyst screening : LiH or NaH may improve yields in deprotonation steps .

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and minimize side products.

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the benzofuran core and amide/ether linkages .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₅H₁₈F₂N₂O₄).

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

- HPLC-PDA : Assess purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients .

Basic: How can researchers design initial biological activity screens for this compound?

Answer:

- In vitro enzyme assays : Test inhibition of kinases or proteases (e.g., IC₅₀ determination) using fluorogenic substrates .

- Antimicrobial screening : Follow CLSI guidelines for MIC assays against Gram-positive/negative bacteria .

- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to establish safety thresholds .

Advanced: How can synthetic impurities or byproducts be identified and resolved during scale-up?

Answer:

- LC-MS/MS : Characterize impurities by comparing fragmentation patterns with synthetic intermediates .

- Column chromatography : Optimize mobile phases (e.g., hexane/EtOAc gradients) to isolate byproducts.

- DoE (Design of Experiments) : Apply factorial designs to evaluate temperature, solvent, and catalyst effects on yield/purity .

Advanced: What strategies are effective for resolving contradictions in reported bioactivity data?

Answer:

- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability .

- Structural re-evaluation : Use 2D NMR (COSY, NOESY) to confirm if stereoisomers or tautomers influence activity .

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify confounding variables .

Advanced: How can mechanistic studies elucidate the compound’s mode of action?

Answer:

- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2) using AutoDock Vina .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

- Kinetic studies : Measure kₐₜ/Kₘ ratios to determine enzyme inhibition mechanisms (competitive/non-competitive) .

Advanced: What methodologies assess the compound’s environmental fate and ecotoxicological risks?

Answer:

- OECD Guideline 307 : Conduct soil degradation studies under aerobic/anaerobic conditions .

- QSAR modeling : Predict biodegradation pathways and bioaccumulation potential using EPI Suite .

- Algal toxicity assays : Evaluate EC₅₀ values in Chlamydomonas reinhardtii to gauge aquatic toxicity .

Advanced: How can researchers address discrepancies in crystallographic vs. computational structural models?

Answer:

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to validate bond angles/lengths .

- Rietveld refinement : Adjust crystallographic models to account for thermal motion or disorder .

- Cross-validation : Use multiple software (e.g., Mercury, GaussView) to ensure consistency .

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR)?

Answer:

- Analog synthesis : Modify substituents (e.g., fluorine position, ether linkers) and test activity .

- Free-Wilson analysis : Quantify contributions of specific functional groups to bioactivity .

- Multivariate regression : Correlate electronic (Hammett σ) or steric parameters with biological endpoints .

Advanced: How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

Answer:

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure t₁/₂ and CYP450 metabolism .

- Caco-2 permeability : Assess intestinal absorption using monolayer transepithelial resistance .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to determine % bound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.